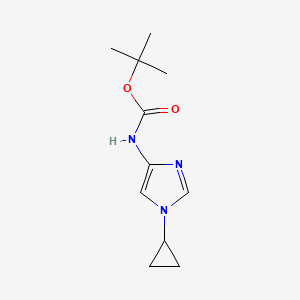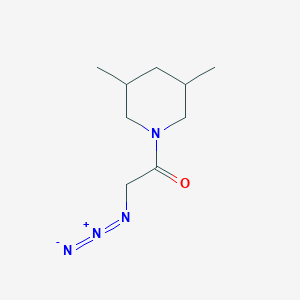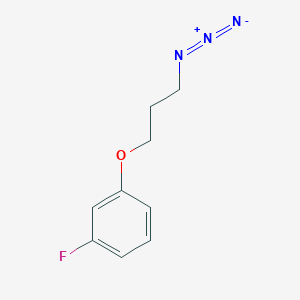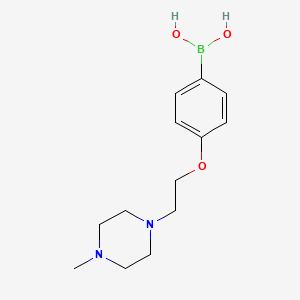
3-Chloro-4-cyclobutoxyaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Applications in Pharmaceutical Chemistry
3-Chloro-4-cyclobutoxyaniline, as a derivative of aniline, plays a significant role in synthetic chemistry, particularly in the pharmaceutical industry. For example, it's involved in the synthesis of complex molecules like 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole, which is a key impurity in the reverse transcriptase inhibitor efavirenz, an important anti-HIV/AIDS drug (Gazvoda et al., 2018).
Development of Novel Chemical Synthesis Routes
3-Chloro-4-cyclobutoxyaniline is also instrumental in developing novel synthetic routes for various chemical compounds. For instance, it has been used in the synthesis of 2,4-methanoproline analogues through a two-step approach involving an addition-intramolecular substitution sequence (Rammeloo et al., 2002).
Environmental Chemistry and Microbial Degradation
In environmental chemistry, analogues of 3-Chloro-4-cyclobutoxyaniline, such as 2-chloro-4-nitroaniline, have been studied for their biodegradation capabilities. Strains like Geobacter sp. KT7 and Thauera aromatica KT9 can utilize these compounds as sole carbon and nitrogen sources under anaerobic conditions, showcasing potential environmental remediation applications (Duc, 2019).
Analytical and Environmental Monitoring
3-Chloro-4-cyclobutoxyaniline-related compounds are used in developing analytical methods for environmental monitoring. A study described the development of an electrochemical sensor for the quantitative determination of herbicides and their transformation products in natural waters, highlighting the role of such chemicals in analytical chemistry (Rahemi et al., 2015).
Mechanistic Studies in Organic Chemistry
In organic chemistry, the study of substituent effects on the rates and stereoselectivities of electrocyclic reactions of cyclobutenes, including those with chloro and amino substituents, provides insights into reaction mechanisms and stereochemical outcomes (Niwayama et al., 1996).
Biofield Energy Treatment Studies
An interesting application is the investigation of the influence of biofield energy treatment on the physical, thermal, and spectral properties of related compounds like 3-Chloro-4-fluoroaniline. This study aims to explore alternative energy treatments and their effects on chemical properties (Trivedi et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-4-cyclobutyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-6-7(12)4-5-10(9)13-8-2-1-3-8/h4-6,8H,1-3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIIIXUFYBQSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-cyclobutoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4-[(2-Bromophenyl)methoxy]oxane](/img/structure/B1398915.png)